molecular formula C20H28N4O B7946513 1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea

1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea

Cat. No.: B7946513
M. Wt: 340.5 g/mol
InChI Key: JOAHPSVPXZTVEP-GVVCSIHDSA-N
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Description

1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea is a compound that exhibits unique structural features and chemical properties. It’s a derivative of indolo[4,3-fg]quinoline, which falls under the broader category of heterocyclic aromatic organic compounds. This type of structure is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea generally involves multi-step synthetic routes. These might include the initial formation of the indolo[4,3-fg]quinoline core, followed by specific functional group modifications. Typical conditions may involve:

  • Step 1: Formation of the indolo[4,3-fg]quinoline framework through cyclization reactions.

  • Step 2: Introduction of the 9-yl substituent under controlled temperature and catalytic conditions.

  • Step 3: Attachment of the 1,1-diethylurea group via urea condensation reactions.

Industrial Production Methods

For industrial-scale production, optimization of these steps to improve yield and reduce costs is essential. Catalysts and solvents are chosen for their efficiency and environmental impact, adhering to green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form corresponding quinoline N-oxides.

  • Reduction: Reduction can yield more saturated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline moiety are common.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: Halogenation reagents for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.

Major Products Formed

Depending on the type of reaction, the major products can range from oxidized derivatives, reduced forms, or various substitution products that have altered functional groups on the indoloquinoline scaffold.

Scientific Research Applications

Chemistry

  • As a precursor in organic synthesis: It is used to synthesize more complex heterocyclic compounds.

Biology

  • Bioactive studies: Its unique structure lends itself to bioactivity studies, where it can be a candidate for enzyme inhibition or receptor modulation.

Medicine

  • Drug development: Investigated as a potential lead compound for developing new pharmaceuticals due to its interaction with specific molecular targets.

Industry

  • Material science: Can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to biological targets such as enzymes, receptors, or DNA. The indoloquinoline core can intercalate with DNA or inhibit enzyme activity by mimicking the structure of natural substrates or by binding to active sites.

Comparison with Similar Compounds

  • 1,1-Diethyl-2-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea: Similar structure with a minor variation in substitution pattern, which could lead to different biological activity or reactivity.

  • 1,1-Diethyl-3-((6aR,9S)-7-ethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea: Another analog with an ethyl group in place of the methyl group at the 7-position, affecting its steric and electronic properties.

These comparisons highlight the uniqueness of 1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea, particularly in how slight modifications to its structure can result in significant changes to its chemical and biological properties.

Properties

IUPAC Name

3-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16?,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHPSVPXZTVEP-GVVCSIHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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